Osbp-IN-1
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Overview
Description
Osbp-IN-1 is a compound that targets oxysterol-binding protein (OSBP), a key player in intracellular cholesterol homeostasis and Golgi complex integrity. This compound is a Schweinfurthins analogue and has shown significant antitumor activity . OSBP and its related proteins are involved in the transport and regulation of sterols and phospholipids within cells .
Preparation Methods
The synthesis of Osbp-IN-1 involves several steps, starting with the preparation of the core structure of Schweinfurthins. The synthetic route typically includes the formation of a polyoxygenated steroid scaffold, followed by functional group modifications to enhance its binding affinity and specificity for OSBP
Chemical Reactions Analysis
Osbp-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with others to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Osbp-IN-1 has a wide range of scientific research applications:
Mechanism of Action
Osbp-IN-1 exerts its effects by inhibiting the function of OSBP. OSBP is a lipid transfer protein that controls cholesterol and phosphatidylinositol-4-phosphate (PI4P) exchange at endoplasmic reticulum-Golgi membrane contact sites . By binding to OSBP, this compound disrupts this exchange, leading to alterations in cholesterol homeostasis and Golgi complex integrity. This disruption can induce cell death in cancer cells, contributing to its antitumor activity .
Comparison with Similar Compounds
Osbp-IN-1 is unique compared to other OSBP inhibitors due to its specific structure and binding affinity. Similar compounds include:
OSW-1: Another OSBP inhibitor with antitumor properties.
Itraconazole: An antifungal agent that also targets OSBP.
TTP-8307: An antiviral compound that inhibits OSBP.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its potent antitumor activity and specific targeting of OSBP .
Properties
Molecular Formula |
C30H36O6 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(2R,4aR,9aR)-5-hydroxy-7-[(E)-2-(5-hydroxy-2,2-dimethyl-3,4-dihydrochromen-7-yl)ethenyl]-1,1,4a-trimethyl-3,4,9,9a-tetrahydro-2H-xanthen-2-yl] formate |
InChI |
InChI=1S/C30H36O6/c1-28(2)10-8-21-22(32)13-19(15-24(21)35-28)7-6-18-12-20-16-25-29(3,4)26(34-17-31)9-11-30(25,5)36-27(20)23(33)14-18/h6-7,12-15,17,25-26,32-33H,8-11,16H2,1-5H3/b7-6+/t25-,26-,30-/m1/s1 |
InChI Key |
GKACSTTYVBTVFY-JCZAHQRISA-N |
Isomeric SMILES |
C[C@@]12CC[C@H](C([C@H]1CC3=C(O2)C(=CC(=C3)/C=C/C4=CC(=C5CCC(OC5=C4)(C)C)O)O)(C)C)OC=O |
Canonical SMILES |
CC1(CCC2=C(C=C(C=C2O1)C=CC3=CC4=C(C(=C3)O)OC5(CCC(C(C5C4)(C)C)OC=O)C)O)C |
Origin of Product |
United States |
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